Chemical properties and structure of 4-Bromo-3-tert-butylphenol
Chemical properties and structure of 4-Bromo-3-tert-butylphenol
Technical Whitepaper: 4-Bromo-3-tert-butylphenol – Structural Dynamics and Synthetic Utility
Executive Summary
4-Bromo-3-tert-butylphenol (CAS: 103414-68-2) is a specialized halogenated phenolic intermediate critical to the development of sterically demanding biaryls, agrochemicals, and lipophilic pharmaceutical scaffolds. Unlike simple bromophenols, this compound features a unique structural conflict: the bulky tert-butyl group positioned ortho to the reactive bromine handle. This "steric gearing" influences its reactivity profile in palladium-catalyzed cross-couplings, requiring specific ligand strategies, while simultaneously offering metabolic stability in drug design by blocking the C3/C4 metabolic hotspots. This guide analyzes its physicochemical properties, regioselective synthesis challenges, and optimized protocols for downstream derivatization.
Chemical Identity & Physicochemical Properties
The compound is characterized by a phenol core substituted with a bulky tert-butyl group at the 3-position and a bromine atom at the 4-position. The proximity of these two groups defines its chemical behavior.
Table 1: Physicochemical Constants
| Property | Value | Note |
| IUPAC Name | 4-Bromo-3-(tert-butyl)phenol | |
| CAS Number | 103414-68-2 | |
| Molecular Formula | C₁₀H₁₃BrO | |
| Molecular Weight | 229.12 g/mol | |
| Appearance | White to off-white crystalline solid | Oxidation leads to yellowing |
| Melting Point | 51–55 °C | Low MP due to crystal lattice disruption by t-Bu |
| Boiling Point | ~277 °C (Predicted) | |
| pKa | ~10.2 | Comparable to phenol; t-Bu is weakly donating |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in H₂O | Lipophilic character dominates |
Structural Dynamics: The Steric Conflict
The defining feature of 4-Bromo-3-tert-butylphenol is the ortho-steric clash between the bromine atom (Van der Waals radius ~1.85 Å) and the tert-butyl group.
-
Electronic Effect: The hydroxyl group (-OH) at C1 is a strong ortho/para activator. The tert-butyl group at C3 is a weak activator.
-
Steric Effect: The tert-butyl group imposes a significant "exclusion zone" around C2 and C4.
-
Synthetic Consequence: In Electrophilic Aromatic Substitution (EAS), the C4 position is electronically favored (para to OH) but sterically hindered. The C6 position is sterically accessible (para to t-Bu, ortho to OH) but electronically less favored than C4. This competition necessitates precise control over reaction conditions to maximize the C4-isomer.
Synthesis & Regioselectivity
Synthesizing 4-Bromo-3-tert-butylphenol requires overcoming the regioselectivity issue inherent in the bromination of 3-tert-butylphenol. Direct bromination often yields a mixture of the 4-bromo (target), 6-bromo (minor), and 2,4-dibromo byproducts.
Mechanism & Pathway
The synthesis typically employs controlled bromination at low temperatures to favor the kinetic product (often C6) or thermodynamic equilibration to the C4 product, though electronic directing effects usually drive bromination para to the phenol despite the steric bulk.
DOT Diagram: Synthetic Pathway & Regioselectivity
Figure 1: Regioselective divergence in the bromination of 3-tert-butylphenol. Electronic effects favor the 4-position, while steric effects slightly favor the 6-position.
Experimental Protocol: Selective Bromination
Note: This protocol prioritizes mono-bromination control.
-
Reagents: 3-tert-butylphenol (1.0 eq), N-Bromosuccinimide (NBS) (1.0 eq), Acetonitrile (ACN).
-
Procedure:
-
Dissolve 3-tert-butylphenol in ACN at 0°C.
-
Add NBS portion-wise over 30 minutes. Why: Slow addition prevents high local concentration of Br+, reducing dibromination.
-
Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT).
-
Monitoring: Use TLC (Hexane/EtOAc 8:2). The 4-bromo isomer typically runs slightly lower than the 6-bromo isomer due to higher polarity (OH is less shielded).
-
-
Purification:
-
Quench with 10% Na₂S₂O₃ to remove residual bromine.
-
Extract with DCM.
-
Crucial Step: Recrystallization from Hexanes. The symmetrical nature of the para-substituted (relative to t-Bu/OH axis) byproducts often leads to solubility differences. The 4-bromo isomer can be isolated by column chromatography if recrystallization fails (Silica gel, 0-5% EtOAc in Hexanes).
-
Reactivity Profile & Applications
The utility of 4-Bromo-3-tert-butylphenol lies in its role as a "sterically programmed" coupling partner.
A. Suzuki-Miyaura Coupling
The bulky tert-butyl group ortho to the bromine makes oxidative addition of Palladium (Pd) slower compared to unhindered aryl bromides.
-
Challenge: Standard ligands (e.g., PPh₃) may fail or give low yields.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbenes (NHC). These ligands facilitate the oxidative addition across the hindered C-Br bond.
B. Phenol Protection
The OH group is nucleophilic but sterically crowded by the adjacent hydrogens. Standard alkylations (e.g., MeI/K₂CO₃) proceed well, but bulky protecting groups (e.g., TBDMS) may react slower due to the meta t-butyl group influencing the conformational landscape.
DOT Diagram: Reactivity & Derivatization
Figure 2: Divergent reactivity profile. The Br-handle allows access to biaryls, while the OH-handle enables ether synthesis.
Safety & Handling (HSE)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling:
-
PPE: Nitrile gloves are mandatory. Phenolic compounds can penetrate skin and cause chemical burns/anesthesia.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Phenols are prone to oxidation (turning pink/brown) upon air exposure.
-
-
Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. 4-Bromo-3-(tert-butyl)phenol Product Sheet. CAS 103414-68-2.[1][2][3]
-
Fukata, G., et al. (1994). Preparation of hindered phenols. Bulletin of the Chemical Society of Japan, 67(2), 592-594.[1] (Contextual citation for bromination of t-butyl phenols).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10998772, 4-Bromo-3-tert-butylphenol.
-
Bar, S., et al. (2021). Regioselective Synthesis of Thiophene Derivatives. (Cited for general methodology on lithiation/halogenation strategies in hindered systems).
